molecular formula C10H8ClNO2 B1335453 methyl 6-chloro-1H-indole-2-carboxylate CAS No. 98081-84-6

methyl 6-chloro-1H-indole-2-carboxylate

Cat. No. B1335453
CAS RN: 98081-84-6
M. Wt: 209.63 g/mol
InChI Key: HHDCCGVOJXWGEU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indole-2-carboxylate is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Indole derivatives are known for their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of indole derivatives, such as this compound, can be achieved through various synthetic routes. One approach involves the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-6-methanesulfonic acids, which are accessible by Fischer-type indolization . Another method includes a three-step substitution reaction to synthesize tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which can be further modified to produce related compounds . Additionally, the synthesis of related compounds like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been reported, which involves Boc protection, regioselective iodination, cyclization, and esterification .

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR . Computational studies, such as density functional theory (DFT), can also be employed to determine the electronic structure, hydrogen bonding, and solvent effects . These studies provide insights into the molecular properties, such as polarizability and hyperpolarizability, which are important for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, the dibromination of methyl indole-3-carboxylate leads to regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further transformed into various brominated indole compounds . Nitration reactions have also been reported, where indoline-2-carboxylic acid is converted into nitroindoline derivatives, which can be dehydrogenated to yield methyl nitroindole-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can be deduced from their molecular structure and reactivity. The presence of electron-withdrawing groups, such as chlorine, can influence the electronic nature of the molecule, as well as its reactivity towards other chemical species . The molecular electrostatic potential (MEP) analysis can identify the positive and negative centers of the molecule, which are crucial for predicting its behavior in chemical reactions . The NBO analysis can provide information on intra-molecular delocalization and inter-molecular interactions, which are important for understanding the compound's stability and reactivity .

Scientific Research Applications

Chemical Reactions and Derivatives

Methyl 6-chloro-1H-indole-2-carboxylate and its derivatives are involved in various chemical reactions. For instance, methyl indole derivatives can undergo conversion into different esters, such as tetrahydro, dihydro, and dehydro esters, using reagents like N-bromosuccinimide. This kind of transformation is significant in the synthesis of complex organic compounds (Irikawa et al., 1989).

Synthesis of Key Intermediates

Compounds like this compound are key intermediates in synthesizing various bioactive molecules. For example, robust synthesis methods have been developed for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Antimicrobial and Anticancer Potential

This compound derivatives have shown potential in antimicrobial and anticancer applications. For instance, certain derivatives demonstrated significant in vitro activity against microbial pathogens and cancer cell lines, highlighting their potential as therapeutic agents (Sharma et al., 2012).

Application in Organic Synthesis

These compounds are also used in the synthesis of more complex organic structures. For example, conformationally constrained tryptophan derivatives have been synthesized using methyl indole-2-carboxylate derivatives, which are essential in peptide and peptoid conformation studies (Horwell et al., 1994).

Molecular Docking Studies

This compound derivatives are also significant in molecular docking studies, which are crucial for understanding how these compounds interact with biological targets. Such studies can aid in the design of new drugs and therapeutic agents (Reddy et al., 2022).

Theoretical and Experimental Studies

There are extensive theoretical and experimental studies on the electronic structure and properties of methyl indole-2-carboxylate derivatives. These studies provide insights into the molecular properties and potential applications of these compounds in various fields, including pharmaceuticals (Srivastava et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 6-chloro-1H-indole-2-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes it a valuable compound for treatment in various biological applications .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, causing changes that result in these therapeutic effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary greatly depending on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its broad-spectrum biological activities, the compound could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and efficacy.

properties

IUPAC Name

methyl 6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDCCGVOJXWGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405819
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98081-84-6
Record name 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98081-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-chloro-1H-indole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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